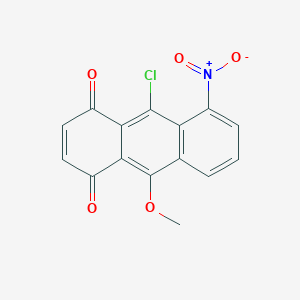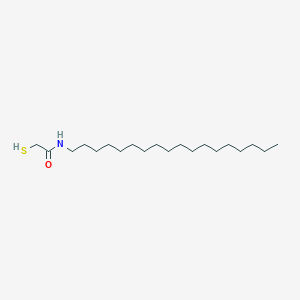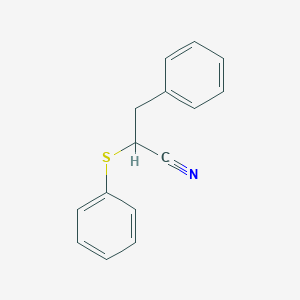
CID 11053445
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction typically involves the addition of bromine to cyanoacetamide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the bromination reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: It undergoes substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanoacetamide derivatives, while reduction can produce debrominated cyanoacetamide compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It serves as an antimicrobial agent in biological research to inhibit the growth of microorganisms.
Medicine: It is explored for its potential use in developing antimicrobial drugs.
Wirkmechanismus
The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is attributed to its ability to disrupt the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The compound also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial agent used in similar applications.
1,2-Dibromo-2,4-dicyanobutane: Known for its antimicrobial properties and used in industrial applications.
2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in various industries.
Uniqueness
2,2-Dibromo-2-cyanoacetamide stands out due to its broad-spectrum antimicrobial activity and stability in various formulations. Its effectiveness in low concentrations and compatibility with different industrial processes make it a preferred choice in many applications.
Eigenschaften
Molekularformel |
C12H29Si2 |
|---|---|
Molekulargewicht |
229.53 g/mol |
InChI |
InChI=1S/C12H29Si2/c1-7-13(8-2)12(6)14(9-3,10-4)11-5/h12H,7-11H2,1-6H3 |
InChI-Schlüssel |
DAPRHSKOFOAQCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)C(C)[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
